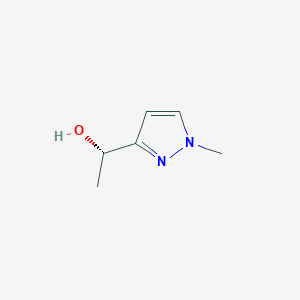
(1S)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol
Vue d'ensemble
Description
(1S)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol, also known as MPPE, is a chemical compound that has been studied for its potential use in scientific research. MPPE is a chiral alcohol, meaning it has a specific arrangement of atoms that gives it a unique structure and properties.
Mécanisme D'action
(1S)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol acts as a positive allosteric modulator of GABA-A receptors. This means that it enhances the activity of the receptor by binding to a site other than the receptor's active site. This results in an increase in the amount of GABA-A receptor activation, which can lead to an increase in the inhibitory effects of GABA in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (1S)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol are still being studied. However, it is known that (1S)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol can increase the activity of GABA-A receptors, which can lead to an increase in the inhibitory effects of GABA in the brain. This can result in a decrease in neuronal activity, which could potentially be beneficial for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (1S)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol in lab experiments is that it is a relatively simple compound to synthesize. Additionally, (1S)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol has been shown to have a high degree of selectivity for GABA-A receptors, which makes it a useful tool for studying the activity of these receptors in the brain. However, one of the limitations of using (1S)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol in lab experiments is that it has a relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for research on (1S)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol. One area of research is to further explore its potential use in the treatment of neurological disorders. Additionally, more research is needed to understand the long-term effects of (1S)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol on the brain and its potential side effects. Finally, there is a need for more research to develop more selective and potent compounds that can modulate the activity of GABA-A receptors.
Applications De Recherche Scientifique
(1S)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of neuroscience. (1S)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol has been shown to modulate the activity of GABA-A receptors, which are important for regulating the activity of neurons in the brain. This modulation could potentially lead to the development of new treatments for neurological disorders such as epilepsy and anxiety.
Propriétés
IUPAC Name |
(1S)-1-(1-methylpyrazol-3-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5(9)6-3-4-8(2)7-6/h3-5,9H,1-2H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZHSRBTZXDIHP-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(C=C1)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NN(C=C1)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol | |
CAS RN |
1568191-60-5 | |
| Record name | (1S)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B3379369.png)






